4-Ethylphenylglyoxal hydrate

Description

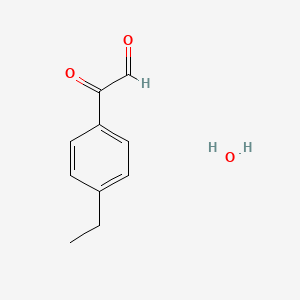

4-Ethylphenylglyoxal hydrate (CAS 1171381-90-0) is an organic compound featuring a glyoxal moiety attached to a 4-ethyl-substituted phenyl ring, with water molecules incorporated into its crystalline structure. Its molecular formula is C₁₀H₁₂O₃·H₂O (assuming monohydration), and it is typically synthesized via oxidation of 4-ethylacetophenone derivatives. The ethyl group enhances lipophilicity compared to smaller substituents, making it useful in hydrophobic reaction environments. It is commercially available with 95% purity (MFCD08705868) and serves as a key intermediate in pharmaceuticals and agrochemical synthesis .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDCQUPYEYQFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656971 | |

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171381-90-0 | |

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

4-Ethylphenylglyoxal hydrate primarily targets the carbonyl groups in proteins and nucleic acids. These carbonyl groups are crucial in various biochemical processes, including enzyme activity and DNA replication .

Mode of Action

The compound interacts with its targets through nucleophilic addition. The carbonyl group in this compound reacts with nucleophiles in proteins and nucleic acids, forming stable adducts. This interaction can inhibit enzyme activity by modifying the active site or altering the structure of nucleic acids, potentially affecting replication and transcription processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycolytic pathway. By modifying key enzymes in this pathway, the compound can disrupt glucose metabolism, leading to reduced ATP production. This disruption can have downstream effects on cellular energy levels and overall metabolic activity .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into more water-soluble metabolites for excretion. The bioavailability of the compound is influenced by its metabolic rate and the efficiency of its excretion .

Result of Action

At the molecular level, the action of this compound results in the inhibition of enzyme activity and disruption of nucleic acid functions. This can lead to reduced cellular proliferation and altered metabolic states. At the cellular level, these molecular changes can cause apoptosis or necrosis, depending on the extent of the damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can alter the compound’s reactivity, while higher temperatures can increase its rate of reaction. Additionally, the presence of antioxidants can mitigate some of the compound’s effects by neutralizing reactive intermediates .

Analyse Biochimique

Biochemical Properties

It is known that glyoxal, a related compound, can modify the amino acid arginine. This suggests that 4-Ethylphenylglyoxal hydrate may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Based on the properties of related compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Activité Biologique

4-Ethylphenylglyoxal hydrate (CAS: 1171381-90-0) is a compound that has garnered attention for its biological activities, particularly in the fields of agriculture and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10O2 • H2O

- Molecular Weight : 178.19 g/mol

- Physical State : Solid at room temperature, typically available in a highly purified form.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various phytopathogenic fungi. It has shown effectiveness against:

- Rhizoctonia solani

- Fusarium graminearum

- Gaeumannomyces graminis var. tritici

The compound disrupts the cell membrane integrity of these pathogens, leading to cell lysis and inhibition of sporangium formation and zoospore germination. For instance, concentrations as low as 0.2 mmol significantly reduced zoosporangia formation in Phytophthora sojae, while higher concentrations (1 mmol) completely inhibited it .

The antifungal activity can be attributed to several mechanisms:

- Cell Membrane Disruption : this compound causes cytoplasmic electrolyte leakage by damaging the plasma membrane of fungal cells.

- Morphological Changes : Treated fungi exhibit altered morphology, including malformation of mycelia and reduced branching, which affects their growth and reproductive capabilities .

Study on Soybean Root Rot Control

In a controlled environment study, the application of this compound significantly controlled soybean root rot caused by Phytophthora sojae. The results indicated:

- Reduction in Disease Severity : Application at optimal concentrations improved plant growth and reduced disease incidence.

- Zoospore Adhesion Inhibition : The compound effectively reduced the attachment of zoospores to plant surfaces, thus preventing infection .

Comparative Biological Activity Table

| Compound | Activity Type | Effective Concentration | Reference |

|---|---|---|---|

| This compound | Antifungal | 0.2 - 1 mmol | |

| 4-Ethylphenol | Antifungal | 0.4 - 0.8 mmol | |

| Essential Oils (various) | Antioxidant | Varies |

Research Findings

Applications De Recherche Scientifique

Proteomics Research

One of the primary applications of 4-Ethylphenylglyoxal hydrate is in proteomics, where it serves as a reagent to modify amino acids, particularly arginine. This modification is crucial for studying protein interactions and functions. The compound's ability to form adducts with proteins allows researchers to investigate post-translational modifications and protein folding mechanisms.

Mechanism of Action :

- The compound reacts with amino acids through carbonyl chemistry, leading to the formation of stable adducts that can be analyzed using techniques like mass spectrometry.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing potential as an antibacterial and antifungal agent.

Case Study Highlights :

- A notable investigation demonstrated its effectiveness in controlling soybean root rot and tobacco black shank diseases, suggesting its application in agricultural biotechnology.

| Microorganism | Activity Level |

|---|---|

| Bacillus subtilis | Moderate to High |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Promising |

| Aspergillus niger | Promising |

Environmental Applications

The compound has also been explored for its potential use in environmental science, particularly in the degradation of pollutants. Its reactive nature allows it to interact with various organic compounds, facilitating their breakdown and removal from contaminated sites.

Synthesis and Characterization

This compound can be synthesized through several chemical pathways, often involving the condensation of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

| Compound | Substituent | Electronic Effect | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 4-Ethylphenylglyoxal hydrate | -C₂H₅ | Weak electron-donating | ~180–190* | 1171381-90-0 |

| 4-Methylphenylglyoxal hydrate | -CH₃ | Weak electron-donating | 166.18 | 1075-47-4 |

| 4-Chlorophenylglyoxal hydrate | -Cl | Strong electron-withdrawing | 186.60 | 4996-21-8 |

| 4-Methoxyphenylglyoxal hydrate | -OCH₃ | Electron-donating (resonance) | 182.18 | 16208-17-6 |

| 4-(Trifluoromethyl)phenylglyoxal hydrate | -CF₃ | Strong electron-withdrawing | 202.13 | 1736-56-7 |

| 4-Acetamidophenylglyoxal hydrate | -NHCOCH₃ | Moderate electron-withdrawing | 209.20 | 16267-10-0 |

*Estimated based on homologous compounds.

Key Observations :

- Electronic Effects : The ethyl group’s weak electron-donating nature contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃), influencing reactivity in nucleophilic additions or condensations. For example, 4-chlorophenylglyoxal forms stable formamide adducts, while unsubstituted phenylglyoxal undergoes resinification under similar conditions .

Reactivity Comparison :

- Condensation Reactions : Electron-withdrawing substituents (e.g., -Cl, -CF₃) accelerate reactions with amines due to increased electrophilicity. Ethyl and methyl derivatives may require catalysts for similar efficiency.

- Oxidation Stability : Methoxy and acetamido groups improve stability against oxidation compared to alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.